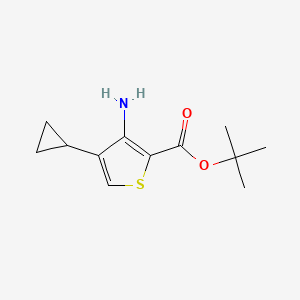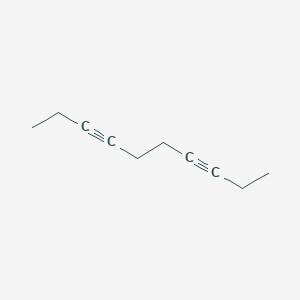
3,7-Decadiyne
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,7-Decadiyne is an organic compound with the molecular formula C10H14. It is characterized by the presence of two triple bonds located at the 3rd and 7th positions of a ten-carbon chain. This compound is part of the alkyne family, known for their carbon-carbon triple bonds, which impart unique chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Alkyne Coupling Reactions: One common method for synthesizing this compound involves the coupling of terminal alkynes. This can be achieved using palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, where terminal alkynes react with halides in the presence of a palladium catalyst and a copper co-catalyst.
Dehydrohalogenation: Another method involves the dehydrohalogenation of dihaloalkanes. For instance, 1,10-dibromodecane can be treated with a strong base like potassium tert-butoxide to eliminate hydrogen bromide, forming the triple bonds.
Industrial Production Methods: Industrial production of this compound typically involves large-scale coupling reactions using optimized catalysts and conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are crucial factors in the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or osmium tetroxide, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, converting the triple bonds into single bonds, resulting in decane.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the triple bonds, especially in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium amide (NaNH2), organolithium reagents
Major Products:
Oxidation: Diketones, carboxylic acids
Reduction: Decane
Substitution: Various substituted alkynes
科学的研究の応用
3,7-Decadiyne has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological studies, this compound derivatives are explored for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine: Research into the medicinal properties of this compound and its derivatives includes their potential use as anticancer agents due to their ability to interact with biological macromolecules.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and advanced materials, where its unique structural properties impart desirable characteristics to the final products.
作用機序
The mechanism by which 3,7-Decadiyne exerts its effects depends on the specific application. In chemical reactions, the triple bonds act as reactive sites for various transformations. In biological systems, this compound can interact with enzymes and other proteins, potentially inhibiting their activity by binding to active sites or altering their conformation.
類似化合物との比較
1,7-Octadiyne: Another alkyne with two triple bonds, but with a shorter carbon chain.
1,9-Decadiyne: Similar to 3,7-Decadiyne but with triple bonds at the 1st and 9th positions.
4,6-Decadiyne: Triple bonds located at the 4th and 6th positions.
Uniqueness of this compound: this compound is unique due to the specific positioning of its triple bonds, which influences its reactivity and the types of reactions it can undergo. This positioning also affects its physical properties and its behavior in various chemical and biological systems.
特性
CAS番号 |
33840-20-9 |
|---|---|
分子式 |
C10H14 |
分子量 |
134.22 g/mol |
IUPAC名 |
deca-3,7-diyne |
InChI |
InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-4,9-10H2,1-2H3 |
InChIキー |
JRTXBFZDUWXZCN-UHFFFAOYSA-N |
正規SMILES |
CCC#CCCC#CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 3-amino-6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13090997.png)
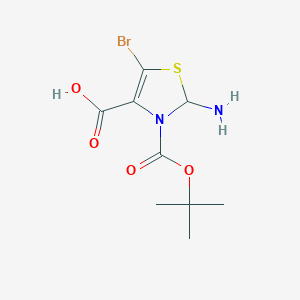
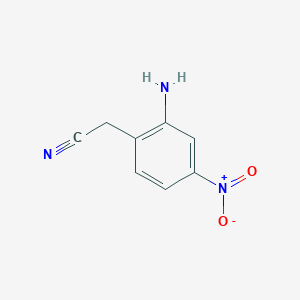

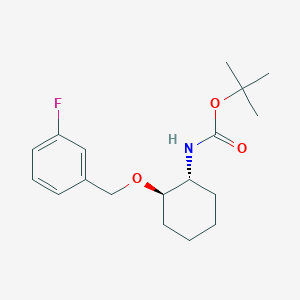


![ethyl 6-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13091030.png)
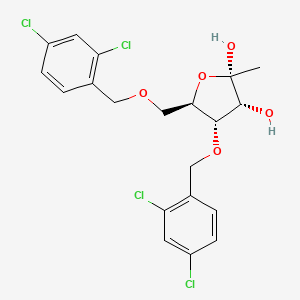

![tert-Butyl 3a-phenylhexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B13091033.png)
![Copper;2,6,11,15,20,24,29,33,37,39-decaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B13091045.png)
